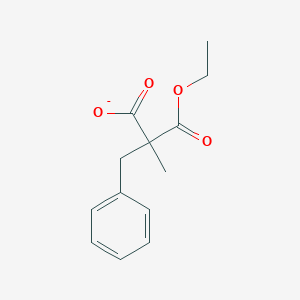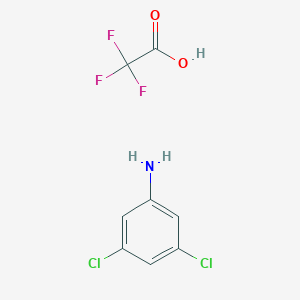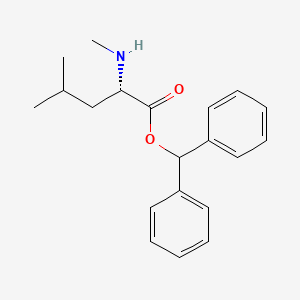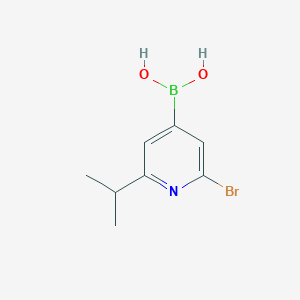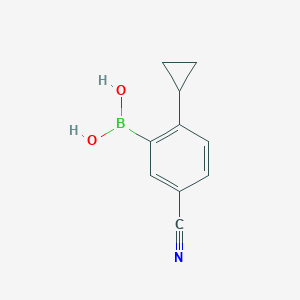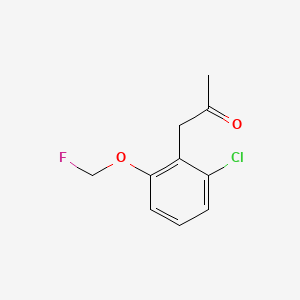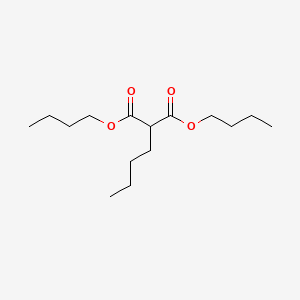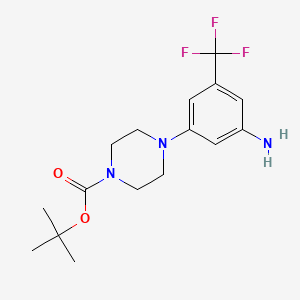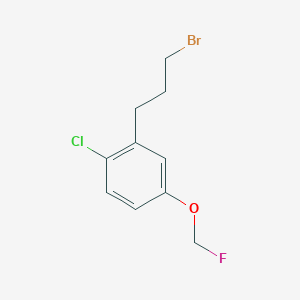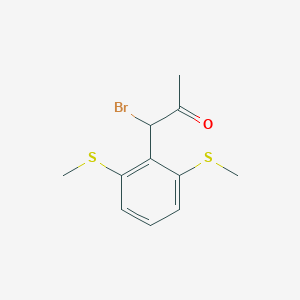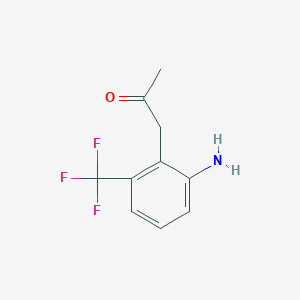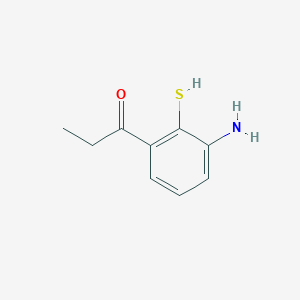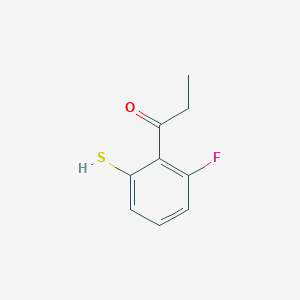
1-(2-Fluoro-6-mercaptophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-6-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol It is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
Halogenation: Introduction of the fluorine atom using reagents like fluorine gas or fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Thiol Addition: Introduction of the mercapto group using thiolating agents like thiourea or thiol-containing compounds.
Ketone Formation: Addition of the propanone group through reactions such as Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-mercaptophenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidizing the mercapto group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reducing the ketone group.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions involving the fluorine atom.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to the presence of the mercapto group.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-mercaptophenyl)propan-1-one is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-6-mercaptophenyl)propan-1-one: Similar structure with a chlorine atom instead of fluorine.
1-(2-Bromo-6-mercaptophenyl)propan-1-one: Similar structure with a bromine atom instead of fluorine.
1-(2-Iodo-6-mercaptophenyl)propan-1-one: Similar structure with an iodine atom instead of fluorine.
Uniqueness
1-(2-Fluoro-6-mercaptophenyl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of organic compounds, making this compound potentially valuable in medicinal chemistry.
Properties
Molecular Formula |
C9H9FOS |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(2-fluoro-6-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FOS/c1-2-7(11)9-6(10)4-3-5-8(9)12/h3-5,12H,2H2,1H3 |
InChI Key |
PGTKOHHWWKUEBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



